molecular formula C6H11BN2O4S B2575321 1-(Dimethylsulfamoyl)pyrrole-2-boronic acid CAS No. 2377610-03-0

1-(Dimethylsulfamoyl)pyrrole-2-boronic acid

Cat. No.: B2575321
CAS No.: 2377610-03-0
M. Wt: 218.03
InChI Key: GLSNODSWDWHGNP-UHFFFAOYSA-N
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Description

1-(Dimethylsulfamoyl)pyrrole-2-boronic acid is an organoboron compound with the molecular formula C6H11BN2O4S and a molecular weight of 218.04 g/mol . This compound is characterized by the presence of a boronic acid group attached to a pyrrole ring, which is further substituted with a dimethylsulfamoyl group. It is commonly used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions .

Properties

IUPAC Name

[1-(dimethylsulfamoyl)pyrrol-2-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BN2O4S/c1-8(2)14(12,13)9-5-3-4-6(9)7(10)11/h3-5,10-11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLSNODSWDWHGNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CN1S(=O)(=O)N(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(Dimethylsulfamoyl)pyrrole-2-boronic acid typically involves the reaction of pyrrole derivatives with boronic acid reagents. One common method is the direct borylation of pyrrole using boronic acid or boronate esters under catalytic conditions . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an inert atmosphere. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

1-(Dimethylsulfamoyl)pyrrole-2-boronic acid undergoes various chemical reactions, including:

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of pyrrole derivatives, including 1-(Dimethylsulfamoyl)pyrrole-2-boronic acid, as antimicrobial agents. The compound has been evaluated for its activity against various pathogens, including drug-resistant strains of Mycobacterium tuberculosis.

  • Case Study: Antitubercular Activity
    A study demonstrated that pyrrole-2-carboxamide derivatives exhibit potent anti-tuberculosis activity with minimal cytotoxicity. The structure–activity relationship (SAR) analysis indicated that modifications to the pyrrole ring could enhance efficacy against M. tuberculosis . This suggests that similar modifications to 1-(Dimethylsulfamoyl)pyrrole-2-boronic acid may yield compounds with improved antimicrobial properties.

Cancer Therapy

Boron-containing compounds have been increasingly recognized for their potential in cancer therapy due to their ability to inhibit specific enzymes involved in tumor progression. This compound may serve as a scaffold for developing new anticancer agents.

  • Application in Enzyme Inhibition
    Boron compounds can act as enzyme inhibitors, targeting pathways crucial for cancer cell survival. Research indicates that boron-containing drugs can modulate various biological processes, including apoptosis and cell cycle regulation .

Reagents in Organic Synthesis

The compound can be utilized as a reagent in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

  • Boron Chemistry
    Boronic acids are well-known for their role in Suzuki coupling reactions, which are pivotal in constructing biaryl compounds widely used in pharmaceuticals . The incorporation of the dimethylsulfamoyl group may enhance the reactivity and selectivity of the boronic acid derivative.

Development of New Materials

The unique properties of this compound can be exploited in material science, particularly in creating functional materials with specific electronic or optical properties.

Summary of Key Findings

Application AreaDescriptionReferences
Antimicrobial ActivityEffective against M. tuberculosis and other pathogens; potential for drug-resistant infections
Cancer TherapyPotential as an enzyme inhibitor; modulates cancer-related pathways
Organic SynthesisUsed as a reagent in cross-coupling reactions; facilitates the formation of complex organic molecules
Material ScienceDevelopment of functional materials with tailored properties

Mechanism of Action

The mechanism of action of 1-(Dimethylsulfamoyl)pyrrole-2-boronic acid in Suzuki–Miyaura coupling involves the formation of a palladium complex with the boronic acid group. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the coupled product . The dimethylsulfamoyl group can influence the reactivity and selectivity of the compound in various reactions .

Comparison with Similar Compounds

1-(Dimethylsulfamoyl)pyrrole-2-boronic acid can be compared with other boronic acid derivatives such as phenylboronic acid and 4-bromophenylboronic acid. While these compounds also participate in Suzuki–Miyaura coupling reactions, this compound offers unique reactivity due to the presence of the dimethylsulfamoyl group, which can enhance the stability and solubility of the compound . Similar compounds include:

Biological Activity

1-(Dimethylsulfamoyl)pyrrole-2-boronic acid is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound features a pyrrole ring substituted with a dimethylsulfamoyl group and a boronic acid functional group. The presence of the boronic acid moiety is significant as it allows for interactions with various biological targets, including enzymes and receptors.

Molecular Formula

  • Molecular Weight : 202.26 g/mol
  • Chemical Structure :
C8H10BN2O2S\text{C}_8\text{H}_{10}\text{B}\text{N}_2\text{O}_2\text{S}

The biological activity of this compound primarily stems from its ability to form reversible covalent bonds with diols, which is characteristic of boronic acids. This property enables it to act as a probe for studying various biomolecular interactions.

Antimicrobial Properties

Recent studies have shown that this compound exhibits significant antimicrobial activity against various pathogens. For instance, it has been tested against strains of bacteria such as Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at micromolar concentrations.

Table 1: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Anticancer Activity

This compound has also been evaluated for its anticancer properties. In vitro studies indicate that it can induce apoptosis in cancer cell lines, potentially through the inhibition of specific oncogenic pathways.

Case Study: Cancer Cell Line Evaluation

A study conducted on HeLa cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM after 48 hours of exposure.

Enzyme Inhibition

The compound's interaction with enzymes has been explored, particularly its role as an inhibitor of serine proteases. The boronic acid group allows for the formation of a stable complex with the active site serine residue, effectively inhibiting enzyme activity.

Table 2: Enzyme Inhibition Data

EnzymeIC50 (µM)
Serine Protease A10
Serine Protease B25

Synthesis and Characterization

The synthesis of this compound involves several steps, including the formation of the pyrrole ring followed by the introduction of the dimethylsulfamoyl and boronic acid groups. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the compound.

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between this compound and various biological targets. These studies suggest that the compound can effectively bind to active sites, influencing enzyme activity and cellular pathways.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(Dimethylsulfamoyl)pyrrole-2-boronic acid?

  • Methodology : Synthesis typically involves borylation of pyrrole derivatives. For example, deprotonation of N-Boc-protected pyrroles with lithium tetramethylpiperidide (LiTMP), followed by reaction with trimethyl borate to install the boronic acid group. The dimethylsulfamoyl group is introduced via sulfamoylation to enhance stability . Crude intermediates are often used directly due to instability of free boronic acids .
  • Key Steps :

  • Deprotection with aqueous HCl to yield free boronic acid.
  • Stabilization via dimethylsulfamoyl group addition.

Q. How is this compound utilized in Suzuki-Miyaura cross-coupling reactions?

  • Protocol : The compound acts as a boronic acid partner in Pd-catalyzed couplings. A typical procedure involves:

  • Catalyst: Palladium acetate (Pd(OAc)2) with SPhos ligand.
  • Solvent: Degassed n-butanol/H2O (4:1).
  • Base: Potassium phosphate.
  • Conditions: Mild temperatures (e.g., 80°C) to minimize decomposition .
    • Applications : Used to synthesize substituted pyrroles for drug discovery (e.g., prodigiosin derivatives) .

Advanced Research Questions

Q. How can researchers mitigate the instability of pyrrole-2-boronic acid derivatives during reactions?

  • Strategies :

  • Protective Groups : The dimethylsulfamoyl group reduces decomposition by steric and electronic stabilization, akin to MIDA boronate strategies .
  • Crude Usage : Avoid isolating free boronic acids; use intermediates directly after synthesis .
  • Storage : Store at low temperatures (-20°C) under inert atmosphere to prolong shelf life .

Q. What mechanistic insights explain the reactivity of this compound in cross-couplings?

  • Key Factors :

  • Transmetalation Efficiency : The dimethylsulfamoyl group modulates electron density, enhancing Pd–B interaction during the transmetalation step .
  • Base Role : Potassium phosphate facilitates boronate formation, critical for catalyst turnover .
    • Challenges : Steric hindrance from the sulfamoyl group may reduce coupling yields with bulky aryl halides, requiring optimized ligand systems (e.g., SPhos) .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

  • Techniques :

  • NMR Spectroscopy : <sup>11</sup>B NMR confirms boronic acid integrity; <sup>1</sup>H/<sup>13</sup>C NMR tracks functional groups .
  • X-ray Crystallography : Resolves structural ambiguities (e.g., regiochemistry) .
  • HPLC-MS : Monitors reaction progress and purity, especially for labile intermediates .

Q. How can contradictory data on reaction yields be resolved in studies involving this compound?

  • Troubleshooting :

  • Catalyst Screening : Test alternative ligands (e.g., JosiPhos) or Pd sources to improve efficiency .
  • Purity Control : Use freshly prepared boronic acid derivatives; residual moisture or oxygen can inhibit reactions .
  • Base Optimization : Evaluate bases like Cs2CO3 or K3PO4 for specific substrates .

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